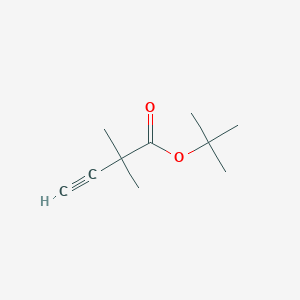
2-(2-Aminoethoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Aminoéthoxy)acétonitrile est un composé organique de formule moléculaire C4H8N2O. Il s'agit d'un intermédiaire polyvalent utilisé dans diverses synthèses chimiques et applications industrielles. Le composé présente un groupe amino et un groupe nitrile, ce qui en fait un élément de construction précieux en chimie organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-Aminoéthoxy)acétonitrile implique généralement la réaction du 2-chloroéthanol avec du cyanure de sodium pour former du 2-cyanoéthanol, qui est ensuite réagi avec de l'ammoniac pour donner le composé souhaité. Les conditions réactionnelles comprennent souvent :
Température : 50-80 °C
Solvant : Acétonitrile ou eau
Catalyseur : Hydroxyde de sodium ou carbonate de potassium
Méthodes de production industrielle
La production industrielle du 2-(2-Aminoéthoxy)acétonitrile suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu pour assurer un mélange et un contrôle de la réaction efficaces. L'utilisation de réactifs de haute pureté et des conditions réactionnelles optimisées permet d'obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Aminoéthoxy)acétonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oximes ou des nitriles correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires.
Substitution : Le groupe amino peut participer aux réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure d'aluminium et de lithium ou hydrogène gazeux avec un catalyseur au palladium.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Oximes ou nitriles
Réduction : Amines primaires
Substitution : Dérivés alkylés ou acylés
Applications De Recherche Scientifique
Le 2-(2-Aminoéthoxy)acétonitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de composés hétérocycliques et de produits pharmaceutiques.
Biologie : Employé dans la synthèse de molécules bioactives et d'inhibiteurs enzymatiques.
Médecine : Étudié pour son potentiel en tant que précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits agrochimiques, de colorants et de polymères.
Mécanisme d'action
Le mécanisme d'action du 2-(2-Aminoéthoxy)acétonitrile implique ses groupes fonctionnels. Le groupe amino peut former des liaisons hydrogène et participer aux attaques nucléophiles, tandis que le groupe nitrile peut subir une hydrolyse ou une réduction. Ces interactions permettent au composé d'agir comme un intermédiaire polyvalent dans diverses réactions chimiques.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)acetonitrile involves its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can undergo hydrolysis or reduction. These interactions enable the compound to act as a versatile intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-(Diméthylamino)éthoxy)éthanol : Structure similaire, mais avec un groupe diméthylamino au lieu d'un groupe amino.
2-(2-Aminoéthoxy)éthanol : Structure similaire, mais avec un groupe hydroxyle au lieu d'un groupe nitrile.
Unicité
Le 2-(2-Aminoéthoxy)acétonitrile est unique en raison de sa combinaison d'un groupe amino et d'un groupe nitrile, ce qui confère une réactivité et une polyvalence distinctes en synthèse chimique. Cela en fait un intermédiaire précieux pour la production d'une large gamme de composés.
Propriétés
Formule moléculaire |
C4H8N2O |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)acetonitrile |
InChI |
InChI=1S/C4H8N2O/c5-1-3-7-4-2-6/h1,3-5H2 |
Clé InChI |
PVGKLOVLJVCBCB-UHFFFAOYSA-N |
SMILES canonique |
C(COCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)






![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)

